molecular formula C14H19NO B13897948 (S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol

(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol

Cat. No.: B13897948
M. Wt: 217.31 g/mol
InChI Key: FPABUFUUOMDION-ZDUSSCGKSA-N
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Description

(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol is a chiral compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a benzyl group and an azaspiro structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl group. One common method includes the reaction of a suitable azaspiro precursor with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Benzyl bromide, potassium carbonate, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various amine derivatives.

Scientific Research Applications

(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol exerts its effects depends on its interaction with molecular targets. The benzyl group and the spirocyclic structure allow it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

[(5S)-4-benzyl-4-azaspiro[2.4]heptan-5-yl]methanol

InChI

InChI=1S/C14H19NO/c16-11-13-6-7-14(8-9-14)15(13)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m0/s1

InChI Key

FPABUFUUOMDION-ZDUSSCGKSA-N

Isomeric SMILES

C1CC2(CC2)N([C@@H]1CO)CC3=CC=CC=C3

Canonical SMILES

C1CC2(CC2)N(C1CO)CC3=CC=CC=C3

Origin of Product

United States

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